Cas no 68931-73-7 ((4-methoxyphenyl)methyl N-phenylcarbamate)

(4-methoxyphenyl)methyl N-phenylcarbamate structure
68931-73-7 structure
Product Name:(4-methoxyphenyl)methyl N-phenylcarbamate
CAS No:68931-73-7
MF:C15H15NO3
MW:257.284504175186
CID:881628
PubChem ID:279808
Update Time:2025-04-19

(4-methoxyphenyl)methyl N-phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (4-methoxyphenyl)methyl N-phenylcarbamate
    • 4-methoxybenzyl phenylcarbamate
    • AC1L5R22
    • AC1Q65YV
    • AG-J-62776
    • Anisylalkohol-urethan
    • AR-1G3161
    • Carbanilsaeure-(4-methoxy-benzyl)-ester
    • CTK5C8728
    • NSC131100
    • phenyl-carbamic acid-(4-methoxy-benzyl ester)
    • Phenyl-carbamidsaeure-(4-methoxy-benzylester)
    • DTXSID50299503
    • NSC-131100
    • 68931-73-7
    • SCHEMBL11813314
    • Inchi: 1S/C15H15NO3/c1-18-14-9-7-12(8-10-14)11-19-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
    • InChI Key: KJKSLLMGTWTFCB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1)=O)CC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 257.10525
  • Monoisotopic Mass: 257.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.56
  • LogP: 3.51690
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